(4,6-Dimethoxypyrimidin-2-yl)methanol

描述

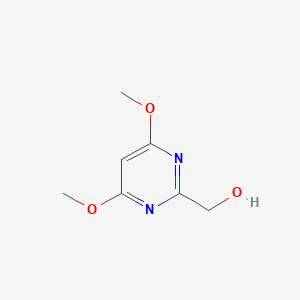

(4,6-Dimethoxypyrimidin-2-yl)methanol is a chemical compound belonging to the class of pyrimidine derivatives It is characterized by the presence of two methoxy groups at the 4 and 6 positions of the pyrimidine ring and a hydroxymethyl group at the 2 position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (4,6-Dimethoxypyrimidin-2-yl)methanol typically involves the methylation of 2-amino-4,6-dihydroxypyrimidine. One common method uses dimethyl carbonate as the methylating agent in the presence of potassium carbonate and a phase transfer catalyst such as tetrabutyl ammonium bromide . The reaction is carried out at elevated temperatures (around 150°C) for several hours to achieve optimal conversion and selectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly reagents like dimethyl carbonate is preferred to minimize toxic by-products and waste. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

化学反应分析

Types of Reactions: (4,6-Dimethoxypyrimidin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of (4,6-dimethoxypyrimidin-2-yl)formaldehyde or (4,6-dimethoxypyrimidin-2-yl)carboxylic acid.

Reduction: Formation of (4,6-dimethoxypyrimidin-2-yl)methane.

Substitution: Formation of various substituted pyrimidine derivatives.

科学研究应用

Synthesis and Chemical Properties

(4,6-Dimethoxypyrimidin-2-yl)methanol can be synthesized through various chemical pathways, often involving intermediates such as 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. The synthesis typically yields high purity and can be performed in a one-pot reaction format, which is advantageous for industrial applications due to reduced processing times and costs .

Agricultural Applications

Herbicidal Activity

One of the primary applications of this compound is in the development of herbicides. It serves as an intermediate in synthesizing herbicidal compounds such as 7-[(4,6-dimethoxypyrimidin-2-yl)thio]naphthalide derivatives. These herbicides exhibit significant efficacy against various weed species, making them valuable in modern agriculture .

Case Study: Herbicide Development

A study demonstrated that derivatives of this compound showed promising herbicidal activity. The synthesis involved multiple steps starting from 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine, leading to effective formulations that could be used in field applications .

Pharmaceutical Applications

Antifungal Properties

Research has indicated that this compound and its derivatives possess antifungal properties. Specifically, they have been shown to inhibit the activity of acetohydroxyacid synthase (AHAS), an enzyme crucial for fungal growth. This inhibition correlates with the observed antifungal activity against species such as Candida spp. .

Case Study: Antifungal Activity Assessment

In a controlled study assessing the antifungal efficacy of compounds derived from this compound, results indicated that specific formulations achieved minimum inhibitory concentrations (MICs) effective against fungal pathogens. The study emphasized the importance of optimizing reaction conditions to enhance yield and efficacy .

Environmental Applications

Bioremediation Potential

Emerging research suggests that this compound may play a role in bioremediation efforts due to its degradation patterns in soil environments. Studies have focused on its hydrolysis and microbial degradation capabilities, indicating potential for use in environmental cleanup processes .

Summary of Key Findings

作用机制

The mechanism of action of (4,6-Dimethoxypyrimidin-2-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

2-amino-4,6-dimethoxypyrimidine: A closely related compound with similar structural features but different functional groups.

4,6-dimethoxypyrimidin-2-yl)carbamoyl derivatives: Compounds with carbamoyl groups attached to the pyrimidine ring.

生物活性

(4,6-Dimethoxypyrimidin-2-yl)methanol is a pyrimidine derivative characterized by two methoxy groups at the 4 and 6 positions and a hydroxymethyl group at the 2 position. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of agriculture and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

- Molecular Formula : C_8H_10N_2O_3

- Molecular Weight : Approximately 182.18 g/mol

The unique structure allows this compound to interact with various biological targets, influencing enzyme activity and receptor binding.

This compound acts primarily as an intermediate in the synthesis of sulfonylurea herbicides. Its primary mechanism involves the inhibition of the acetolactate synthase (ALS) enzyme in plants. This inhibition disrupts the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine), leading to plant death due to halted protein synthesis and growth .

Pharmacokinetics

The compound is absorbed through plant roots and leaves, transported via the xylem, and its effectiveness can be influenced by environmental factors such as soil pH .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Derivatives of this compound have shown efficacy against various bacterial strains. For instance, studies have demonstrated its potential as an antibacterial agent against pathogens like E. coli and S. aureus .

Table 1: Antibacterial Activity of this compound Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 0.22 mg/ml | |

| S. aureus | 0.44 mg/ml | |

| Bacillus pumilus | 0.44 mg/ml |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies utilizing methods like DPPH and FRAP have shown varying levels of antioxidant activity, which may correlate with its phenolic content .

Other Biological Activities

In addition to its antimicrobial and antioxidant properties, this compound has been investigated for:

- Antidiabetic Effects : It has been explored for its potential to inhibit glucose-6-phosphatase (G6Pase), a key enzyme involved in glucose metabolism .

- Anticancer Properties : Preliminary studies suggest that derivatives may exhibit antiproliferative effects against cancer cell lines .

Study on Antidiabetic Properties

A recent study synthesized novel thiourea derivatives related to pyrimidine compounds, including this compound derivatives. These compounds were evaluated for their ability to inhibit G6Pase in albino mice models. The results indicated promising antidiabetic activity with no observed toxicity at therapeutic doses .

Antibacterial Evaluation

Another study focused on evaluating the antibacterial efficacy of methanolic extracts containing this compound derivatives against common pathogens. The extracts showed significant inhibitory effects, particularly against resistant strains of bacteria .

属性

IUPAC Name |

(4,6-dimethoxypyrimidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-11-6-3-7(12-2)9-5(4-10)8-6/h3,10H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBSNKFVKVULPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560953 | |

| Record name | (4,6-Dimethoxypyrimidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125966-88-3 | |

| Record name | (4,6-Dimethoxypyrimidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。